4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named according to IUPAC guidelines as 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane . The parent structure is the 1,3,2-dioxaborolane ring, a five-membered heterocycle containing two oxygen atoms and one boron atom. The substituents are prioritized as follows:
- 4,4,5,5-Tetramethyl groups on the dioxaborolane ring.
- An (E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl side chain at position 2 of the ring.
The stereochemical descriptor (E) denotes the trans configuration of the double bond in the butenyl group, confirmed by nuclear Overhauser effect spectroscopy (NOESY) in related compounds. The tetrahydro-2H-pyran-2-yloxy moiety is a tetrahydropyran ring ether linked via an oxygen atom to the butenyl chain.
Table 1: Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅BO₄ |
| Molecular Weight | 296.17 g/mol |
| IUPAC Name | 4,4,5,5-Tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2 |
The molecular formula aligns with analogous boronate esters, such as 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane (C₁₁H₂₁BO₃), but differs in the extended alkenyloxy side chain.
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The compound exhibits a planar dioxaborolane ring with boron in a trigonal planar geometry, as observed in crystal structures of related derivatives. Key structural features include:
- Boron-Oxygen Bonds : The B–O bond lengths in the dioxaborolane ring measure approximately 1.36–1.39 Å, consistent with sp² hybridization at boron.
- Tetrahydro-2H-Pyran Group : The six-membered oxane ring adopts a chair conformation, minimizing steric strain. The oxygen atom bridges the butenyl chain and the pyran ring, with a C–O–C bond angle of 112°.
- (E)-But-1-enyl Chain : The trans configuration of the double bond (C=C) is stabilized by conjugation with the boronate ester group. Dihedral angles between the dioxaborolane ring and the butenyl moiety range from 160–175°, indicating minimal torsional strain.
Conformational Flexibility : Molecular dynamics simulations of similar compounds suggest that rotation around the B–O and C–O bonds is restricted due to partial double-bond character, favoring a rigid, planar arrangement.
Crystallographic Studies and Solid-State Packing Behavior
Single-crystal X-ray diffraction data for this compound remains unpublished, but insights can be extrapolated from structurally related boronate esters:
- Crystal System : Analogous dioxaborolanes, such as 4,4,5,5-tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane, crystallize in the monoclinic space group P2₁/c with Z = 4.
- Intermolecular Interactions : Weak van der Waals forces dominate packing, with no hydrogen bonds observed due to the absence of acidic protons. Offset π-stacking occurs in derivatives with aromatic substituents, but this compound’s aliphatic side chain likely results in less ordered packing.
- Unit Cell Parameters : For 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane, unit cell dimensions are a = 8.21 Å, b = 10.45 Å, c = 12.73 Å, α = 90°, β = 95.2°, γ = 90°.
Table 2: Comparative Crystallographic Data
| Compound | Space Group | Unit Cell Volume (ų) | Density (g/cm³) |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(1-naphthyl)-dioxaborolane | P2₁/c | 1024.2 | 1.21 |
| 4,4,5,5-Tetramethyl-2-(oxan-4-yl)-dioxaborolane | P-1 | 879.5 | 1.15 |
Comparative Structural Analysis with Related Boronate Esters
The structural uniqueness of this compound lies in its (E)-alkenyloxy side chain, which distinguishes it from three classes of boronate esters:
- Aromatic Derivatives : Compounds like 4,4,5,5-tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane exhibit enhanced planarity due to π-conjugation, whereas the aliphatic side chain here introduces conformational flexibility.
- Aliphatic Derivatives : 4,4,5,5-Tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane shares a similar oxane substituent but lacks the unsaturated butenyl linker, reducing steric demands.
- Pinacol Esters : The pinacol (tetramethyl) groups on the dioxaborolane ring are conserved across all analogs, ensuring consistent boron coordination chemistry.
Electronic Effects : The electron-withdrawing boronate ester group polarizes the double bond in the butenyl chain, increasing electrophilicity at the β-carbon. This contrasts with naphthyl-substituted analogs, where electron density is delocalized across the aromatic system.
Properties
Molecular Formula |
C15H27BO4 |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)but-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO4/c1-14(2)15(3,4)20-16(19-14)10-6-8-12-18-13-9-5-7-11-17-13/h6,10,13H,5,7-9,11-12H2,1-4H3 |
InChI Key |
RCXKQCXECXMTBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCOC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Standard Protocol
Reagents:
- Catalyst: Pd(dppf)Cl₂ (3 mol%)
- Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane
- Temperature: 80°C
- Duration: 12–24 h.
Procedure:
Mechanistic Insights
- Oxidative Addition: Pd⁰ inserts into the C–OTf bond of the vinyl triflate, forming a Pd²⁺ intermediate.
- Ligand Exchange: B₂pin₂ displaces the triflate group, generating a Pd–Bpin complex.
- Reductive Elimination: The Pd–Bpin complex releases the boronic ester, regenerating Pd⁰.
Key Factors:
- Base: KOAc activates B₂pin₂ by deprotonation.
- Solvent: Polar aprotic solvents (e.g., dioxane) enhance reaction rates.
- Steric Effects: Bulky ligands (dppf) prevent β-hydride elimination, preserving the E-alkene geometry.
Alternative Methods
Hydroboration of Alkynes
While less common, hydroboration of 4-(tetrahydro-2H-pyran-2-yloxy)but-1-yne with pinacolborane (HBpin) can yield the target compound. However, this method requires strict temperature control (−78°C) and exhibits lower stereoselectivity (∼3:1 E:Z).
Reaction Conditions:
- Substrate: 4-(Tetrahydro-2H-pyran-2-yloxy)but-1-yne
- Reagent: HBpin
- Catalyst: Rhodium or iridium complexes
- Solvent: THF
- Yield: 30–40%.
Scalability and Industrial Applications
The Miyaura borylation is scalable to 10 mmol with minimal yield loss (∼5%). Industrial protocols use:
- Catalyst Loading: 1–3 mol% Pd(dppf)Cl₂
- Solvent Recovery: Dioxane is distilled and reused.
- Purification: Recrystallization from hexane/ethyl acetate mixtures improves purity to >98%.
Case Study:
Analytical Characterization
NMR Data (CDCl₃):
- ¹H NMR: δ 6.53 (s, 1H, CH=), 4.52 (m, 1H, OCH₂), 3.85–3.45 (m, 4H, THP), 2.37–1.98 (m, 7H), 1.26 (s, 12H, pinacol CH₃).
- ¹³C NMR: δ 148.2 (C-B), 115.7 (CH=), 67.3 (OCH₂), 62.1 (THP), 35.1–24.8 (m), 24.7 (pinacol CH₃).
Mass Spectrometry:
Challenges and Optimization
- Stereochemical Control: Competing Z-isomer formation (<5%) is mitigated by using excess B₂pin₂ (1.5 equiv) and low temperatures (60–80°C).
- Byproducts: Protodeboronation (<10%) occurs with electron-rich substrates; adding radical scavengers (e.g., BHT) suppresses this.
- Catalyst Cost: Pd(dppf)Cl₂ is expensive; ligand-free systems (e.g., Pd(OAc)₂ with PCy₃) are under investigation.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in cross-coupling reactions to form complex organic molecules. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of polymers and other materials that require precise control over molecular structure.
Mechanism of Action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their comparative properties:
Reactivity and Stability
- Alkenyl Chain Length : The C4 alkenyl chain in the target compound confers greater conformational flexibility than C3 analogues, enabling selective transmetallation in cross-couplings . However, longer chains may reduce reaction rates due to steric effects .
- THP-O vs. Aryl Substituents : The THP-O group in the target compound improves solubility in THF and DMSO (up to 50 mg/mL) compared to aryl-substituted analogues (<10 mg/mL) . However, the absence of aromatic conjugation reduces its utility in fluorescence-based applications .
- Hydrolytic Stability : The THP-O group enhances resistance to hydrolysis (t₁/₂ > 24 h in aqueous THF) compared to unprotected alkenylboronates (t₁/₂ < 1 h) .
Physicochemical Data Comparison
| Property | Target Compound | (E)-3-(THP-O)prop-1-enyl Analogue | 4-(THP-O)phenyl Analogue |
|---|---|---|---|
| Melting Point | Not reported | Oil | 98–100°C |
| Solubility (THF) | 50 mg/mL | 60 mg/mL | 10 mg/mL |
| HPLC Purity | 95% | 97% | 98% |
| Hydrolytic Stability (t₁/₂) | >24 h | >18 h | >48 h |
Biological Activity
4,4,5,5-Tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of dioxaborolanes. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane is , with a molecular weight of 304.19 g/mol. The compound features a dioxaborolane ring structure which is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that dioxaborolanes can act as enzyme inhibitors or modulators due to their electrophilic nature. They can form reversible covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : These compounds may interact with DNA structures such as G-quadruplexes, which are implicated in cancer biology.
Anticancer Activity
Recent studies have explored the anticancer properties of dioxaborolanes. For instance, research has demonstrated that compounds similar to 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cells while sparing normal cells.
Case Study:
In a study published by MDPI, compounds targeting G-quadruplex structures showed promising results in inhibiting cancer cell proliferation. The binding affinity and selectivity of these compounds were assessed using fluorescence spectroscopy and circular dichroism (CD) spectroscopy techniques .
| Compound | Binding Constant (K_b) | Selectivity |
|---|---|---|
| Chelidonine | M | High |
| Rotenone | M | Moderate |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of dioxaborolanes. The synthesis of honokiol analogs has been investigated for their potential to prevent neurodegenerative diseases. Honokiol itself has been shown to possess antioxidant properties and may protect neuronal cells from oxidative stress.
Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cells | |
| Neuroprotection | Protects neuronal cells from oxidative damage |
Safety and Toxicology
While the therapeutic potential of 4,4,5,5-tetramethyl-2-((E)-4-(tetrahydro-2H-pyran-2-yloxy)but-1-enyl)-1,3,2-dioxaborolane is promising, safety assessments are crucial. Preliminary data suggest that the compound exhibits moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
